EM-B enolether
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Overview
Description
ME67 is a synthetic organic compound known for its unique structure and biological activity. It is classified as a ligand and has been studied for its interactions with various biological targets. The compound’s IUPAC name is (1S,2R,3S,4S,5R,8R,9S,10S,11R)-2-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-10-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-en-6-one .
Preparation Methods
Industrial Production Methods: Industrial production of ME67 would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: ME67 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in ME67 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.
Substitution: ME67 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: ME67 is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: The compound’s interactions with biological targets make it valuable for studying cellular processes and signaling pathways.
Medicine: ME67 has potential therapeutic applications due to its biological activity, including its role as a ligand for specific receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ME67 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
ME67 can be compared with other similar compounds based on its structure and biological activity. Some similar compounds include:
EM-B enolether: A compound with a similar structure and biological activity.
Other synthetic organic ligands: Compounds that share structural features and functional groups with ME67.
Uniqueness: ME67 is unique due to its specific stereochemistry and the presence of multiple functional groups that contribute to its biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C37H65NO11 |
---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
(2R,3S,4S,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C37H65NO11/c1-14-26-20(4)28(39)21(5)30-18(2)16-37(10,49-30)33(48-35-29(40)25(38(11)12)15-19(3)44-35)22(6)31(23(7)34(42)46-26)47-27-17-36(9,43-13)32(41)24(8)45-27/h19-29,31-33,35,39-41H,14-17H2,1-13H3/t19-,20-,21-,22+,23-,24+,25+,26-,27+,28+,29-,31+,32+,33-,35+,36-,37+/m1/s1 |
InChI Key |
RVWZXQUMKFWVJM-GKMPZCCESA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@@H]([C@H](C2=C(C[C@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)C |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)C |
Origin of Product |
United States |
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